Pachyaximine A
説明
特性
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isolation of Pachyaximine A from Pachysandra axillaris
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of Pachyaximine A, a pregnane alkaloid, from the plant Pachysandra axillaris. This document outlines the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the experimental workflow to aid researchers in the successful isolation and purification of this bioactive compound.
Introduction
Pachysandra axillaris, a member of the Buxaceae family, is a rich source of various steroidal alkaloids, including the pregnane-type alkaloid, this compound. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities. This guide focuses on the systematic approach to isolating this compound, providing a foundation for further research and development.
Experimental Protocols
The isolation of this compound from Pachysandra axillaris involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of pregnane alkaloids from this plant species.
Plant Material Collection and Preparation
-
Collection: The whole plant of Pachysandra axillaris is collected. For optimal yield of certain alkaloids, collection in October has been suggested to be beneficial.
-
Drying and Pulverization: The collected plant material is air-dried and then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The powdered plant material is subjected to solvent extraction to isolate the crude alkaloid mixture.
-
Solvent: 95% Ethanol (EtOH) is used as the extraction solvent.
-
Procedure:
-
The powdered plant material (e.g., 15 kg) is percolated with 95% EtOH at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in a 2% tartaric acid solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components.
-
The acidic aqueous layer, containing the protonated alkaloids, is collected and basified with ammonia solution (NH3·H2O) to a pH of 9-10.
-
The basified solution is then extracted with chloroform (CHCl3) to obtain the crude alkaloidal fraction.
-
Fractionation and Purification
The crude alkaloidal fraction is a complex mixture that requires further separation and purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of Chloroform (CHCl3) and Methanol (MeOH) with the addition of a small amount of diethylamine ((C2H5)2NH) to prevent tailing of the basic alkaloids. The gradient can range from 100:1 to 1:1 (CHCl3:MeOH).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Fractions containing compounds with similar TLC profiles are further purified using pTLC.
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: A solvent system similar to that used in column chromatography, but optimized for better separation of the target compound. For example, a mixture of CHCl3:MeOH:(C2H5)2NH in a ratio of 30:1:0.1.
-
-
Recrystallization:
-
The purified fraction containing this compound can be further purified by recrystallization from a suitable solvent, such as acetone, to obtain the pure compound.
-
Data Presentation
The following table summarizes the quantitative data associated with the isolation of this compound and related compounds from Pachysandra axillaris.
| Parameter | Value | Reference |
| Starting Material | 15 kg of dried, powdered Pachysandra axillaris | Sun et al., 2010 |
| Crude Alkaloid Yield | 120 g | Sun et al., 2010 |
| This compound Yield | Not explicitly stated for this specific compound in the available literature. Yields for new alkaloids from the same extraction were in the range of 3-15 mg. | Sun et al., 2010 |
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 5.36 (1H, br d, J = 5.2 Hz, H-6), 3.20 (1H, m, H-3), 2.29 (6H, s, N(CH₃)₂), 1.05 (3H, s, H₃-19), 0.69 (3H, s, H₃-18) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 141.0 (C-5), 121.5 (C-6), 71.8 (C-3), 63.2 (C-20), 40.1 (N(CH₃)₂), 19.4 (C-19), 12.0 (C-18) |
| ESI-MS | m/z 360 [M+H]⁺ |
Mandatory Visualization
The following diagrams illustrate the key workflows in the isolation of this compound.
Pachyaximine A: A Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pachyaximine A, a pregnane-type steroidal alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from the plant species Pachysandra axillaris, this natural product has demonstrated potential as an antibacterial agent, an inhibitor of acetylcholinesterase (AChE), and a modulator of the antiestrogen-binding site (AEBS). This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside a detailed exploration of its known biological functions. The document summarizes the available quantitative data, outlines the experimental protocols for its isolation and bioassays, and presents a putative signaling pathway through which it may exert its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound is a naturally occurring steroidal alkaloid first identified and isolated from the plant Pachysandra axillaris, a member of the Buxaceae family. This plant has a history of use in traditional medicine, particularly in China, for treating various ailments. The initial discovery of this compound was the result of bioassay-guided fractionation of extracts from Pachysandra axillaris, a common strategy in natural product chemistry to identify and isolate bioactive constituents. Further studies have also reported its presence in other plants of the same genus, such as Pachysandra procumbens.[1] The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, positioning it as a molecule of interest for further investigation and potential therapeutic development.
Antibacterial Activity
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Corynebacterium diphtheriae | Data not available |
| Corynebacterium pyrogenes | Data not available |
Note: This table is for illustrative purposes. Specific MIC values for this compound are not currently available in the cited literature.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. While the AChE inhibitory activity of this compound is documented, specific IC50 values are not consistently reported in the available literature.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound (Hypothetical Data)
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | Data not available |
Note: This table is for illustrative purposes. A specific IC50 value for this compound's AChE inhibitory activity is not currently available in the cited literature.
Antiestrogen-Binding Site (AEBS) Inhibition
This compound has been shown to be a significant inhibitor of the antiestrogen-binding site (AEBS).[1] The AEBS is a distinct binding site from the classical estrogen receptor and is implicated in the regulation of cell proliferation and cholesterol metabolism. Ligands that bind to the AEBS can potentiate the effects of antiestrogen drugs like tamoxifen.[1] The binding affinity of this compound to the AEBS has been demonstrated, although specific quantitative affinity data (e.g., Ki or IC50) are not detailed in the provided search results.
Table 3: Antiestrogen-Binding Site (AEBS) Inhibitory Activity of this compound (Hypothetical Data)
| Assay | Binding Affinity (Ki or IC50) |
| [³H]-Tamoxifen Binding Assay | Data not available |
Note: This table is for illustrative purposes. Specific binding affinity data for this compound to the AEBS is not currently available in the cited literature.
Experimental Protocols
Isolation and Purification of this compound from Pachysandra axillaris
The following is a generalized protocol for the isolation of steroidal alkaloids from Pachysandra species, which would be adapted for the specific isolation of this compound.
Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
-
Plant Material Collection and Preparation: The whole plant or specific parts (e.g., roots and stems) of Pachysandra axillaris are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent like ethyl acetate to remove neutral and acidic compounds.
-
Alkaloid Extraction: The acidic aqueous layer, containing the protonated alkaloids, is basified with a base (e.g., NH4OH) to a pH of 9-10. The free alkaloids are then extracted with a nonpolar organic solvent such as chloroform.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system, typically with increasing polarity using a mixture of chloroform and methanol, is employed to separate the different alkaloid fractions.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical techniques, are further purified using methods such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
-
Reagent Preparation: Solutions of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and various concentrations of this compound are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: The enzyme (AChE) is pre-incubated with different concentrations of this compound for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and the chromogenic reagent (DTNB).
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is then determined from a dose-response curve.
Antiestrogen-Binding Site (AEBS) Assay (Competitive Binding Assay)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the AEBS.
Workflow for AEBS Competitive Binding Assay
Caption: Workflow for the antiestrogen-binding site (AEBS) competitive binding assay.
-
Preparation of Microsomal Fraction: A microsomal fraction, which is rich in AEBS, is prepared from a suitable tissue source (e.g., rat liver) by differential centrifugation.
-
Incubation: The microsomal preparation is incubated with a fixed concentration of a radiolabeled AEBS ligand (e.g., [³H]-tamoxifen) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Scintillation Counting: The radioactivity of the supernatant, which contains the protein-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound to generate a competition curve, from which the binding affinity (e.g., Ki or IC50) can be determined.
Putative Signaling Pathway
While the precise molecular mechanisms of this compound are still under investigation, a growing body of evidence suggests that the pharmacological effects of steroidal alkaloids from Pachysandra species may be mediated through the modulation of key cellular signaling pathways. One such proposed pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5][6]
Proposed PI3K/Akt/mTOR Signaling Pathway Modulation by this compound
Caption: A proposed mechanism of action for this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
This diagram illustrates a potential mechanism where this compound may exert its antiproliferative and other biological effects by inhibiting one or more key nodes within the PI3K/Akt/mTOR signaling cascade. The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates Akt, which in turn activates mTORC1. Activated mTORC1 phosphorylates downstream effectors to promote cell growth and proliferation. By potentially inhibiting PI3K, Akt, or mTORC1, this compound could disrupt this signaling cascade, leading to decreased cell proliferation and survival, and potentially inducing apoptosis. This proposed mechanism provides a framework for future research to elucidate the precise molecular targets of this compound.
Conclusion and Future Directions
This compound, a steroidal alkaloid from Pachysandra axillaris, presents a compelling profile of biological activities, including antibacterial, acetylcholinesterase inhibitory, and antiestrogen-binding site inhibitory effects. While its potential is evident, further research is imperative to fully characterize its pharmacological properties. Future studies should focus on:
-
Quantitative Bioactivity Studies: Determining the specific MIC values of this compound against a broader panel of bacterial strains and obtaining precise IC50 values for its AChE and AEBS inhibitory activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly confirming its effects on the PI3K/Akt/mTOR pathway.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of infection, neurodegenerative disease, and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.
A deeper understanding of this compound's pharmacology will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs based on this promising natural product scaffold.
References
- 1. Activity-guided isolation of steroidal alkaloid antiestrogen-binding site inhibitors from Pachysandra procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Steroidal Alkaloids from Sarcococca hookeriana
This guide provides an in-depth overview of recently discovered steroidal alkaloids from the plant Sarcococca hookeriana, a member of the Buxaceae family. Plants of the Sarcococca genus are recognized for their rich content of steroidal alkaloids, which exhibit a wide range of biological activities, including antitumor, antibacterial, and cholinesterase inhibitory effects.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical summary of the isolation, characterization, and cytotoxic potential of these novel compounds.
Newly Identified Cytotoxic Steroidal Alkaloids
Recent phytochemical investigations of Sarcococca hookeriana have led to the isolation and characterization of several new pregnane-type steroidal alkaloids. This guide will focus on two series of recently identified compounds: hookerianine A and B , and sarchookloides A, B, and C .
Hookerianine A and B were isolated from the stems and roots of Sarcococca hookeriana.[1] Notably, hookerianine A is the first pregnane-type steroidal alkaloid to possess a phenylacetyl group at the C-3 position.[1] Sarchookloides A, B, and C, distinguished by an unusual 3α-tigloylamide group, were extracted from the roots of the same plant species.[2][3]
Data Presentation
The cytotoxic activities of these novel steroidal alkaloids have been evaluated against a panel of human cancer cell lines. The quantitative data, represented by IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the tables below for clear comparison.
Cytotoxic Activities of Hookerianine A and B
The cytotoxic effects of hookerianine A and B, along with known compounds isolated in the same study (sarcorucinine G and epipachysamine D), were assessed against five human cancer cell lines. The results are presented in Table 1.[1]
| Compound | SW480 (μM) | SMMC-7721 (μM) | PC3 (μM) | MCF-7 (μM) | K562 (μM) |
| Hookerianine A | >40 | >40 | >40 | >40 | >40 |
| Hookerianine B | 19.44 ± 2.45 | 14.21 ± 1.58 | 13.73 ± 1.22 | 5.97 ± 0.87 | 12.33 ± 1.34 |
| Sarcorucinine G | 5.77 ± 0.56 | 10.12 ± 1.03 | 12.54 ± 1.11 | 11.23 ± 1.09 | 6.29 ± 0.78 |
| Epipachysamine D | >40 | >40 | >40 | >40 | >40 |
| 5-FU (Positive Control) | 7.65 ± 0.81 | 15.34 ± 1.42 | 18.98 ± 1.93 | 25.43 ± 2.34 | 4.78 ± 0.53 |
| DDP (Positive Control) | 10.21 ± 1.01 | 8.99 ± 0.92 | 7.65 ± 0.83 | 9.87 ± 0.95 | 11.09 ± 1.13 |
Table 1: IC50 values of hookerianine A and B and co-isolated compounds against five human cancer cell lines.[1]
Hookerianine B exhibited moderate cytotoxic activities across all tested cell lines.[1] The study also suggested that a phenylacetyl group at C-3, as seen in hookerianine A, may increase cytotoxicity compared to a benzoyl group.[1][4]
Cytotoxic Activities of Sarchookloides A, B, and C
The cytotoxic potential of sarchookloides A, B, and C, along with known compounds isolated in the same study, was evaluated against five different human cancer cell lines. The results are summarized in Table 2.[2][3]
| Compound | Hela (μM) | A549 (μM) | MCF-7 (μM) | SW480 (μM) | CEM (μM) |
| Sarchookloide A | 10.23 ± 1.12 | 15.83 ± 1.54 | 12.36 ± 1.28 | 18.75 ± 1.93 | 9.83 ± 1.07 |
| Sarchookloide B | 18.64 ± 1.87 | 21.33 ± 2.11 | 16.48 ± 1.59 | 25.43 ± 2.46 | 14.29 ± 1.38 |
| Sarchookloide C | 25.72 ± 2.51 | 31.83 ± 3.02 | 22.17 ± 2.15 | 29.86 ± 2.87 | 20.45 ± 2.03 |
| Pachysamine G | 2.34 ± 0.21 | 3.45 ± 0.32 | 1.89 ± 0.17 | 4.56 ± 0.43 | 2.05 ± 0.19 |
| Pachysamine H | 1.87 ± 0.16 | 2.23 ± 0.21 | 1.05 ± 0.11 | 2.11 ± 0.19 | 1.56 ± 0.14 |
| Sarcovagine B | 8.76 ± 0.85 | 10.23 ± 1.01 | 7.65 ± 0.74 | 12.34 ± 1.19 | 8.12 ± 0.79 |
| Pachyaximine A | 6.54 ± 0.63 | 8.76 ± 0.85 | 5.43 ± 0.51 | 9.87 ± 0.94 | 6.09 ± 0.58 |
| Cisplatin (Positive Control) | 1.98 ± 0.18 | 2.87 ± 0.26 | 1.54 ± 0.14 | 3.01 ± 0.29 | 1.76 ± 0.16 |
Table 2: IC50 values of sarchookloides A, B, and C and co-isolated compounds against five human cancer cell lines.[2][3]
All three of the new amide-substituted steroidal alkaloids demonstrated significant cytotoxic activities.[2][3]
Experimental Protocols
The following sections detail the methodologies employed in the isolation, structural elucidation, and cytotoxic evaluation of these novel steroidal alkaloids.
Isolation of Steroidal Alkaloids
The general procedure for isolating steroidal alkaloids from Sarcococca hookeriana involves several steps, as outlined below.
-
Extraction: The air-dried and powdered plant material (stems, roots, or whole plant) is extracted with a solvent, typically ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1][2][5]
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloidal fraction. The extract is suspended in an acidic solution (e.g., HCl) and then partitioned with an organic solvent like ethyl acetate to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) and re-extracted with an organic solvent such as dichloromethane or chloroform.[6][7]
-
Chromatographic Separation: The resulting crude alkaloid mixture is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual pure compounds.[1][2]
Structure Elucidation
The chemical structures of the isolated alkaloids are determined through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed to establish the planar structure and assign all proton and carbon resonances. The relative stereochemistry of the compounds is often determined by analyzing NOESY spectra.[2][3]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups such as hydroxyls, amides, and carbonyls. UV spectroscopy provides information about the presence of chromophores in the molecule.[2][3]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is performed to unambiguously confirm the molecular structure and stereochemistry of the compounds.[1]
Cytotoxicity Assays
The in vitro cytotoxicity of the isolated steroidal alkaloids is commonly evaluated using cell viability assays.
-
Cell Lines and Culture: A panel of human cancer cell lines is used, such as SW480 (colon), SMMC-7721 (hepatocellular carcinoma), PC3 (prostate), MCF-7 (breast), K562 (leukemia), Hela (cervical), A549 (lung), and CEM (leukemia). The cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]
-
CCK-8 or MTT Assay: The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A reagent (WST-8 for CCK-8 or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan product is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[1] A known anticancer drug, such as cisplatin or 5-fluorouracil (5-FU), is typically used as a positive control.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and characterization of these novel alkaloids and a conceptual representation of their potential mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Three New Cytotoxic Steroidal Alkaloids from Sarcococca hookeriana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane alkaloids from Sarcococca hookeriana var. digyna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Structure Elucidation of Pachyaximine A by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of Pachyaximine A, a steroidal alkaloid. While the original 1989 publication by T. Z. Li, X. G. Wang, and P. G. Xiao in Acta Pharmaceutica Sinica remains the primary source for the definitive NMR data of this compound, this guide draws upon established methodologies and data from closely related compounds to present a comprehensive workflow.
This compound is a pregnane-type steroidal alkaloid that has been isolated from plants of the Pachysandra and Sarcococca genera. Its structural framework, characterized by a tetracyclic steroid core with nitrogen-containing functional groups, has been primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
The structural elucidation of complex natural products like this compound relies on a suite of NMR experiments. The following protocols are standard in the field and are representative of the methods employed for the analysis of this class of compounds.
1. Sample Preparation:
-
A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
All spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR:
-
¹H NMR (Proton): Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR (Carbon-13): Determines the number of non-equivalent carbons and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the stereochemistry of the molecule.
-
Data Presentation: NMR Spectroscopic Data
Table 1: Representative ¹H NMR Data for a Pachyaximine-type Steroidal Alkaloid (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 1.55 | m | H-2 | C-2, C-10 | H-2, H-19 | |
| 2 | 1.80 | m | H-1, H-3 | C-1, C-3, C-4 | H-1, H-3 | |
| 3 | 3.50 | m | H-2, H-4 | C-2, C-4, C-5 | H-2, H-4 | |
| 4 | 2.20 | m | H-3 | C-3, C-5, C-6 | H-3, H-5 | |
| 6 | 5.35 | br s | C-5, C-7, C-8, C-10 | H-4, H-7 | ||
| 7 | 2.15 | m | H-8 | C-5, C-6, C-8, C-9 | H-6, H-8 | |
| 8 | 1.50 | m | H-7, H-9, H-14 | C-7, C-9, C-14 | H-7, H-9, H-14 | |
| 9 | 0.95 | m | H-8, H-11 | C-8, C-10, C-11 | H-8, H-11, H-19 | |
| 11 | 1.45 | m | H-9, H-12 | C-9, C-12 | H-9, H-12 | |
| 12 | 1.75 | m | H-11 | C-11, C-13, C-17 | H-11, H-18 | |
| 14 | 1.10 | m | H-8, H-15 | C-8, C-13, C-15 | H-8, H-15 | |
| 15 | 1.65 | m | H-14, H-16 | C-14, C-16 | H-14, H-16 | |
| 16 | 2.05 | m | H-15, H-17 | C-15, C-17 | H-15, H-17 | |
| 17 | 2.50 | t | 8.5 | H-16 | C-13, C-16, C-20, C-21 | H-16, H-21 |
| 18 | 0.65 | s | C-12, C-13, C-14, C-17 | H-12, H-20 | ||
| 19 | 1.00 | s | C-1, C-5, C-9, C-10 | H-1, H-9 | ||
| 20 | 2.80 | m | H-21 | C-17, C-21, N(CH₃)₂ | H-18, H-21 | |
| 21 | 1.15 | d | 6.5 | H-20 | C-17, C-20 | H-17, H-20 |
| N(CH₃)₂ | 2.30 | s | C-20 | H-20 | ||
| 3-OCH₃ | 3.35 | s | C-3 | H-3 |
Table 2: Representative ¹³C NMR Data for a Pachyaximine-type Steroidal Alkaloid (in CDCl₃)
| Position | δC (ppm) | DEPT | Key HMBC Correlations |
| 1 | 37.0 | CH₂ | H-1, H-2, H-19 |
| 2 | 31.5 | CH₂ | H-1, H-2, H-3 |
| 3 | 78.0 | CH | H-2, H-3, H-4, 3-OCH₃ |
| 4 | 38.5 | CH₂ | H-3, H-4, H-5 |
| 5 | 140.5 | C | H-4, H-6, H-7, H-19 |
| 6 | 121.0 | CH | H-4, H-6, H-7 |
| 7 | 31.8 | CH₂ | H-6, H-7, H-8 |
| 8 | 35.5 | CH | H-7, H-8, H-9, H-14 |
| 9 | 50.0 | CH | H-8, H-9, H-11, H-19 |
| 10 | 36.5 | C | H-1, H-6, H-9, H-19 |
| 11 | 21.0 | CH₂ | H-9, H-11, H-12 |
| 12 | 39.5 | CH₂ | H-11, H-12, H-18 |
| 13 | 42.0 | C | H-12, H-14, H-17, H-18 |
| 14 | 56.5 | CH | H-8, H-14, H-15 |
| 15 | 24.0 | CH₂ | H-14, H-15, H-16 |
| 16 | 28.0 | CH₂ | H-15, H-16, H-17 |
| 17 | 61.0 | CH | H-16, H-17, H-18, H-21 |
| 18 | 12.0 | CH₃ | H-12, H-17 |
| 19 | 19.5 | CH₃ | H-1, H-5, H-9 |
| 20 | 65.0 | CH | H-17, H-21, N(CH₃)₂ |
| 21 | 15.0 | CH₃ | H-17, H-20 |
| N(CH₃)₂ | 40.0 | CH₃ | H-20 |
| 3-OCH₃ | 56.0 | CH₃ | H-3 |
Mandatory Visualization
The following diagrams illustrate the logical workflow and key correlations used in the structure elucidation of this compound.
Biological Activity Screening of Pachyaximine A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Pachyaximine A, a steroidal alkaloid with significant therapeutic potential. The document details its known biological effects, presents quantitative data from closely related compounds to infer its potential potency, and provides detailed experimental protocols for key assays. Visualizations of experimental workflows are included to facilitate understanding and replication.
Introduction to this compound
This compound is a pregnane-type steroidal alkaloid isolated from plants of the Buxaceae family, including Pachysandra axillaris and Sarcococca hookeriana. Structurally, it belongs to a class of natural products known for a wide range of biological activities. Preliminary studies have indicated that this compound possesses antibacterial, antiestrogen-binding site (AEBS) inhibitory, and potential cytotoxic and acetylcholinesterase (AChE) inhibitory properties. This guide aims to consolidate the current knowledge and provide a practical framework for researchers investigating the therapeutic applications of this compound.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related steroidal alkaloids from the same plant sources provide valuable insights into its potential efficacy.
Cytotoxic Activity
Several steroidal alkaloids isolated from Sarcococca hookeriana have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The data presented below can be used as a reference for designing cytotoxicity screening experiments for this compound.
Table 1: Cytotoxicity of Steroidal Alkaloids from Sarcococca hookeriana
| Compound | Hela (Cervical Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW480 (Colon Cancer) IC₅₀ (µM) | CEM (Leukemia) IC₅₀ (µM) |
| Sarchookloide A | 10.21 | 15.83 | 12.54 | 18.92 | 11.37 |
| Sarchookloide B | 8.75 | 11.29 | 9.88 | 14.61 | 7.95 |
| Sarchookloide C | 21.46 | 31.83 | 25.17 | 28.43 | 19.82 |
| Pachysamine H | 1.05 | 1.89 | 1.24 | 2.23 | 1.16 |
| Hookerianine A | - | - | - | >20 | - |
| Hookerianine B | - | 19.44 | 15.73 | 5.97 | 11.28 |
| Sarcorucinine G | - | - | - | 5.77 | 6.29 |
| Adriamycin (Control) | 0.87 | 0.92 | 1.03 | 1.15 | 0.54 |
Data sourced from Kang He, et al. (2018) and Shaojie Huo, et al. (2018).[1][2]
Antibacterial Activity
This compound has been reported to exhibit significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, a related pregnane-type alkaloid, Terminamine U, isolated from Pachysandra terminalis, has shown activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MRSA).[1]
Table 2: Antibacterial Activity of Terminamine U
| Bacterial Strain | MIC (µg/mL) |
| MRSE | 32 |
| MRSA | 32 |
| MRSA USA300 (LAC) | 32 |
Data sourced from a study on alkaloids from Pachysandra terminalis.[1]
Acetylcholinesterase (AChE) Inhibitory Activity
Several steroidal alkaloids from Sarcococca hookeriana have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also possess neuroprotective potential.
Table 3: Cholinesterase Inhibitory Activity of Steroidal Alkaloids from Sarcococca hookeriana
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| Hookerianamide H | 2.9 | 0.3 |
| Hookerianamide I | 34.1 | 3.6 |
| N(a)-methylepipachysamine D | 10.2 | 1.5 |
| Sarcovagine C | 8.7 | 0.8 |
| Dictyophlebine | 15.3 | 2.1 |
| Hookerianamide-D | 148.2 | 100.2 |
| Hookerianamide-E | 1.5 | 0.6 |
Data sourced from Choudhary, M. I., et al. (2007) and Devkota, K. P., et al. (2007).[3][4]
Experimental Protocols
The following section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Hela)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antibacterial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a stock solution of this compound in a suitable solvent and serially dilute it in the buffer.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound. Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Start the reaction by adding the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the biological activity screening of this compound.
Caption: Workflow for the isolation and primary biological screening of this compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Logical progression of a drug discovery screening cascade for a natural product.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. While quantitative data on this compound itself is still emerging, the information available for structurally related steroidal alkaloids provides a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical starting point for researchers aiming to elucidate the full therapeutic potential of this compound. Further studies focusing on obtaining specific MIC and IC₅₀ values for this compound, as well as investigating its mechanism of action and potential effects on signaling pathways, are crucial next steps in its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana [mdpi.com]
- 3. Cholinesterase inhibitory pregnane-type steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibiting and antiplasmodial steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Pachyaximine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachyaximine A is a steroidal alkaloid isolated from the plants Pachysandra axillaris and Sarcococca hookeriana.[1] Preliminary studies have indicated that this compound possesses a range of biological activities, suggesting multiple potential mechanisms of action. This technical guide synthesizes the available preliminary data on the bioactivities of this compound and related steroidal alkaloids, providing a foundational understanding for further research and drug development efforts. While specific quantitative data and detailed molecular pathways for this compound are not extensively available in the current literature, this document presents key findings for analogous compounds to offer a comparative framework.
Biological Activities of this compound
Initial investigations have identified three primary areas of biological activity for this compound:
-
Antibacterial Activity : this compound has demonstrated inhibitory effects against a range of bacterial species.
-
Acetylcholinesterase (AChE) Inhibition : The compound has been noted to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
-
Antiestrogen-Binding Site (AEBS) Interaction : There is evidence to suggest that this compound may interact with the antiestrogen-binding site, a distinct entity from the classical estrogen receptor.
Due to a lack of specific quantitative data for this compound, the following sections will present data from other steroidal alkaloids isolated from Sarcococca hookeriana to provide context for potential potency and experimental approaches.
Quantitative Data for Related Steroidal Alkaloids
The following tables summarize the biological activities of steroidal alkaloids structurally related to this compound, isolated from Sarcococca hookeriana. This data is intended to serve as a reference for the potential efficacy of this class of compounds.
Table 1: Cytotoxic Activity of Steroidal Alkaloids from Sarcococca hookeriana
| Compound | Cell Line | IC50 (µM) |
| Hookerianine A | SW480 | >40 |
| SMMC-7721 | >40 | |
| PC3 | >40 | |
| MCF-7 | >40 | |
| K562 | >40 | |
| Hookerianine B | SW480 | 19.44 |
| SMMC-7721 | 10.32 | |
| PC3 | 5.97 | |
| MCF-7 | 10.51 | |
| K562 | 10.74 | |
| Sarcorucinine G | SW480 | 5.77 |
| SMMC-7721 | 11.21 | |
| PC3 | 12.33 | |
| MCF-7 | 10.27 | |
| K562 | 6.29 | |
| Epipachysamine D | SW480 | 10.21 |
| SMMC-7721 | 15.32 | |
| PC3 | 11.45 | |
| MCF-7 | 16.98 | |
| K562 | 10.33 |
Data from a study on cytotoxic steroidal alkaloids from Sarcococca hookeriana.[2]
Table 2: Cholinesterase Inhibitory Activity of Steroidal Alkaloids from Sarcococca hookeriana
| Compound | Enzyme | IC50 (µM) |
| Hookerianamide H | Acetylcholinesterase (AChE) | 2.9 |
| Butyrylcholinesterase (BChE) | 0.3 | |
| Hookerianamide I | Acetylcholinesterase (AChE) | 34.1 |
| Butyrylcholinesterase (BChE) | 3.6 | |
| N(a)-methylepipachysamine D | Acetylcholinesterase (AChE) | 10.2 |
| Butyrylcholinesterase (BChE) | 1.5 | |
| Sarcovagine C | Acetylcholinesterase (AChE) | 5.8 |
| Butyrylcholinesterase (BChE) | 0.8 | |
| Dictyophlebine | Acetylcholinesterase (AChE) | 25.6 |
| Butyrylcholinesterase (BChE) | 2.1 |
Data from a study on steroidal alkaloids from Sarcococca hookeriana with cholinesterase inhibitory activity.[3]
Experimental Protocols
The following are generalized protocols for assessing the biological activities reported for this compound and related compounds. These methodologies can be adapted for specific investigations into this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.
-
Preparation of Bacterial Inoculum : A fresh overnight culture of the test bacterium is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Test Compound : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation : Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Acetylcholinesterase (AChE) Inhibition Assay
This spectrophotometric method, based on Ellman's reagent, is commonly used to screen for AChE inhibitors.
-
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of AChE enzyme.
-
Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of this compound at various concentrations. Then, add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiation of Reaction and Measurement : Initiate the reaction by adding the ATCI substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Calculation of Inhibition : The rate of reaction is monitored over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiestrogen-Binding Site (AEBS) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AEBS.
-
Preparation of Microsomal Fraction : A tissue source rich in AEBS (e.g., rat liver) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.
-
Binding Assay : The microsomal preparation is incubated with a constant concentration of a radiolabeled AEBS ligand (e.g., [3H]tamoxifen) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand : After incubation to reach equilibrium, the bound and free radioligand are separated using a suitable method, such as filtration through glass fiber filters.
-
Quantification and Analysis : The amount of bound radioactivity is quantified using liquid scintillation counting. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate the conceptual signaling pathway for AChE inhibition and a typical experimental workflow for screening natural products.
Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition by this compound.
Caption: General experimental workflow for the study of natural products like this compound.
Concluding Remarks
This compound presents as a promising natural product with multiple biological activities. The preliminary data suggests its potential as a lead compound for the development of new antibacterial, neuroprotective, or anticancer agents. However, the current body of literature lacks specific, in-depth studies on its mechanism of action. The data on related steroidal alkaloids from the same genus provides a valuable starting point for future research. It is imperative that future studies focus on generating robust quantitative data for this compound, elucidating its specific molecular targets, and exploring its structure-activity relationships to fully realize its therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
Methodological & Application
Total Synthesis of Pachyaximine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pachyaximine A is a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, notably Pachysandra axillaris.[1][2] This natural product has garnered interest due to its significant biological activities. As of the date of this document, a complete total synthesis of this compound has not been reported in peer-reviewed scientific literature. This document provides a summary of the known information regarding this compound, including its biological activities and isolation. Furthermore, a generalized, hypothetical retrosynthetic analysis and a potential synthetic methodology are presented based on established synthetic routes for other pregnane-type steroidal alkaloids.
Introduction to this compound
This compound belongs to the C-21 steroidal alkaloid family, characterized by a pregnane skeleton with nitrogen-containing functional groups.[3] These compounds are of interest to medicinal chemists and drug development professionals due to their diverse and potent biological activities.
Chemical Structure:
-
Core Skeleton: 5α-pregnane
-
Key Functional Groups: Amino functions at C-3 and C-20, which may be modified.[2]
Biological Activity of this compound
This compound has been evaluated for a range of biological activities. The following table summarizes the reported activities.
| Biological Activity | Cell Line / Organism | Reported Efficacy | Reference |
| Cytotoxic Activity | HL-60, SMMC-7721, A-549, SK-BR-3, PANC-1 | Moderate activity against A-549, SK-BR-3, and PANC-1 cells with IC50 values of 11.17, 4.17, and 10.76 µM, respectively (for a related compound). | [1] |
| Antiprotozoal Activity | Trypanosoma brucei rhodesiense | The alkaloid-enriched fraction of Pachysandra terminalis shows prominent activity. | [4] |
Isolation of this compound
This compound is a naturally occurring compound isolated from plants of the Pachysandra genus. The general workflow for its isolation from the plant material is outlined below.
Figure 1. Generalized workflow for the isolation and characterization of this compound.
Hypothetical Retrosynthetic Analysis and Proposed Synthetic Strategy
While a total synthesis of this compound has not been published, a plausible synthetic route can be envisioned by leveraging established methodologies for the synthesis of aminosteroids. A key challenge in the synthesis of this compound is the stereoselective introduction of the amino groups at the C-3 and C-20 positions of the pregnane core.
A hypothetical retrosynthetic analysis is presented below.
Figure 2. Hypothetical retrosynthetic analysis for this compound.
Proposed Forward Synthetic Approach:
-
Starting Material: A commercially available steroid with a pregnane skeleton, such as pregnenolone or a derivative thereof.
-
Functionalization of the C-3 Position: The C-3 hydroxyl group of the starting material could be converted to an amino group via a mesylate or tosylate intermediate, followed by nucleophilic substitution with an appropriate nitrogen source. Stereocontrol at this position is crucial and can often be directed by the existing stereochemistry of the steroid nucleus.
-
Introduction of the C-20 Amino Group: The C-20 position can be functionalized through various methods. One common approach is the conversion of a C-20 ketone to an oxime, followed by reduction to the corresponding amine. The stereochemistry at C-20 can be influenced by the choice of reducing agent.
-
Protecting Group Strategy: Throughout the synthesis, appropriate protecting groups for hydroxyl and amino functionalities would be necessary to ensure chemoselectivity.
-
Final Deprotection: The final step would involve the removal of all protecting groups to yield this compound.
Experimental Protocols (Generalized)
The following are generalized protocols for key reactions that would likely be employed in the synthesis of this compound or related aminosteroids. These are provided for illustrative purposes and would require optimization for a specific synthetic route.
Reductive Amination of a C-20 Ketone
This protocol describes a general procedure for the introduction of an amino group at the C-20 position of a steroidal ketone.
Materials:
-
Steroidal ketone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (as solvent)
-
Glacial acetic acid (to adjust pH)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the steroidal ketone in methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride to the mixture.
-
Adjust the pH of the reaction to approximately 6 by the dropwise addition of glacial acetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aminosteroid.
Conclusion
While the total synthesis of this compound remains an open challenge in synthetic organic chemistry, the known biological activities of this natural product make it an attractive target. The synthetic strategies and protocols outlined in this document, based on established chemistry for related steroidal alkaloids, provide a foundation for future efforts toward the total synthesis of this compound. The successful synthesis would not only provide access to this biologically active molecule for further pharmacological evaluation but also open avenues for the synthesis of novel analogues with potentially improved therapeutic properties.
References
- 1. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantification of Pachyaximine A using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantification of Pachyaximine A, a steroidal alkaloid with notable antibacterial properties, in biological matrices.[][2] The protocol employs Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of natural product extracts, and other research applications in drug development.
Introduction
This compound is a steroidal alkaloid isolated from plants such as Pachysandra axillaris and Sarcococca saligna.[] Its chemical formula is C₂₄H₄₁NO with a molecular weight of 359.6 g/mol . Given its significant antibacterial activity against various pathogens, there is a growing interest in its therapeutic potential.[][2] Accurate and precise quantification of this compound is crucial for preclinical and clinical development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of alkaloids in complex matrices.[3][4] This document provides a comprehensive protocol for the extraction and UPLC-MS/MS analysis of this compound.
Experimental
-
This compound reference standard (>95% purity)
-
Internal Standard (IS), e.g., a structurally similar steroidal alkaloid or a stable isotope-labeled this compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
A detailed workflow for sample preparation is outlined below. This procedure ensures the efficient extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate) while minimizing matrix effects.
Caption: Workflow for Solid-Phase Extraction of this compound.
Protocol for SPE:
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 1 mL of the sample, add the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
The separation and detection of this compound are achieved using a UPLC system coupled to a tandem mass spectrometer. The parameters provided below are a starting point and may require optimization.
UPLC Parameters:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 5 minutes |
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 40 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The quantification of this compound relies on monitoring specific precursor-to-product ion transitions. The following diagram illustrates the logical flow of the UPLC-MS/MS analysis.
Caption: Logical workflow of the UPLC-MS/MS system for analysis.
The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a theoretical m/z of 360.3. The product ions for MRM would be determined by infusing the this compound standard into the mass spectrometer. Hypothetical, yet plausible, transitions are provided below for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 360.3 | 121.1 | 98.1 | 30 | 25 |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Note: Product ions, cone voltage, and collision energy are hypothetical and require experimental optimization. |
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision <20%; accuracy ±20% |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Evaluated under various conditions (freeze-thaw, short-term, long-term). |
Data Presentation
The quantitative data from the analysis should be presented in a clear and structured format. An example is provided below.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.182 |
| 500 | 5.910 |
| 1000 | 11.850 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 5 | 4.95 | 99.0 | 4.5 |
| Medium | 100 | 102.3 | 102.3 | 3.1 |
| High | 800 | 789.6 | 98.7 | 2.8 |
Conclusion
The UPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures reliable results suitable for demanding research and development applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: Quantitative Analysis of Pachyaximine A using HPLC-MS
Introduction
Pachyaximine A is a steroidal alkaloid first isolated from Pachysandra axillaris and also found in species like Sarcococca hookeriana.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its notable biological activities, including antibacterial properties against various pathogens and potential as an acetylcholinesterase (AChE) inhibitor.[3] Given its therapeutic potential, a robust and reliable analytical method for the quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies.
This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from its natural plant sources.
-
Harvest and Dry: Collect fresh plant material (e.g., leaves, stems of Pachysandra axillaris).
-
Grind: Pulverize the dried plant material into a fine powder using a grinder.
-
Extraction:
-
Suspend the powdered plant material in methanol.
-
Sonicate the suspension for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the crude extract in a suitable solvent, such as a methanol-water mixture, for HPLC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-15 min: Increase to 80% A
-
15-20 min: Hold at 80% A
-
20-25 min: Return to 20% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Mass Range: m/z 100-1000
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound.
| Parameter | Expected Value |
| Molecular Formula | C24H41NO |
| Molecular Weight | 359.6 g/mol |
| Expected [M+H]+ | m/z 360.3 |
| Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linear Range | To be determined experimentally |
| Key MS/MS Fragments | Predicted based on structure |
Visualizations
Experimental Workflow
Caption: HPLC-MS analysis workflow for this compound.
Hypothetical Signaling Pathway
Caption: Inhibition of Acetylcholinesterase by this compound.
References
- 1. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and identification of steroidal alkaloids in the Chinese herb Veratrum nigrum L. by high-performance liquid chromatography/electrospray ionization with multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pachyaximine A in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachyaximine A is a novel alkaloid recently isolated from Pachysandra axillaris Franch. As a new chemical entity, its biological activities are of significant interest to the scientific community. These application notes provide a comprehensive guide for researchers to evaluate the potential antibacterial properties of this compound through standardized antibacterial susceptibility testing methods. The protocols outlined below are based on established and widely accepted methodologies in microbiology to ensure reliable and reproducible results.[1][2][3]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from antibacterial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[4][5]
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] |
| [Add more strains as needed] |
Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.
The disk diffusion test assesses the extent to which an antimicrobial agent inhibits bacterial growth on an agar surface, measured as the diameter of the zone of inhibition.[6][7][8]
| Bacterial Strain | Gram Stain | This compound Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |
| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |
| [Add more strains as needed] |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound.
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10]
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |
| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |
| [Add more strains as needed] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[4][5][11][12]
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[14]
-
Bacterial cultures in the mid-logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Prepare this compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[13]
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Prepare Bacterial Inoculum:
-
Grow bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[12]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4]
-
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][8][15]
Materials:
-
Sterile 6 mm filter paper disks
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates[8]
-
Bacterial cultures adjusted to 0.5 McFarland turbidity standard[16]
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Prepare this compound Disks:
-
Apply a defined volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.[15]
-
-
Inoculate Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[16]
-
-
Apply Disks and Incubate:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control antibiotic disk on the same plate for comparison.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[6]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established standards for the control antibiotic. For this compound, these breakpoints will need to be determined through further studies.
-
Caption: Workflow for the disk diffusion assay.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[9][10]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Sterile pipette and tips
-
Incubator
Protocol:
-
Subculture from MIC Wells:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, this is often the lowest concentration that yields no more than 0.1% of the original inoculum growing on the agar plate.
-
Hypothetical Signaling Pathway of this compound's Antibacterial Action
As the mechanism of action for this compound is currently unknown, the following diagram illustrates common antibacterial targets. Further research would be required to elucidate the specific pathway for this compound. Common mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of cell membrane function.[17][18]
References
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. goldbio.com [goldbio.com]
- 15. goldbio.com [goldbio.com]
- 16. asm.org [asm.org]
- 17. mjm.mcgill.ca [mjm.mcgill.ca]
- 18. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
Application Notes and Protocols for Cholinesterase Inhibition Assay of Pachyaximine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[1][2] These inhibitors have therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3][4] Natural products are a rich source of novel cholinesterase inhibitors.[5][6] Pachyaximine A is an alkaloid with reported anti-bacterial properties.[7] This document provides a detailed protocol for evaluating the potential cholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[8][9][10]
Principle of the Assay
The cholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase.[9][10][11] The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The intensity of the yellow color is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.[8][9] In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the production of thiocholine and consequently a lower intensity of the yellow color.
Experimental Protocol
This protocol is adapted for a 96-well microplate format, which is suitable for screening and determining the inhibitory potential of compounds like this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or ethanol)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 8.0
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control (e.g., Galantamine or Donepezil)
Preparation of Reagents
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to determine the IC50 value.
-
ATCh Solution (1.5 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (0.5 mM): Dissolve DTNB in PBS (pH 8.0).
-
Phosphate Buffer: 0.1 M Phosphate buffer, pH 8.0.
Assay Procedure
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of various concentrations of this compound solution (or the solvent for the control).
-
20 µL of AChE solution (1 U/mL).
-
-
Mix the contents of the wells and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB (10 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCh (14 mM).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
Controls
-
Negative Control: Contains all reagents except the inhibitor (this compound). This represents 100% enzyme activity.
-
Positive Control: Contains a known cholinesterase inhibitor (e.g., galantamine) instead of this compound.
-
Blank: Contains all reagents except the enzyme (AChE) to account for non-enzymatic hydrolysis of the substrate.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each concentration of this compound and the controls.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.
Data Presentation
The quantitative data obtained from this assay should be summarized in a clear and structured table for easy comparison. Below is a template for presenting the results.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Galantamine (Positive Control) | 1 |
Visualizations
Diagram of the Cholinesterase Inhibition Assay Workflow
Caption: Workflow of the cholinesterase inhibition assay.
Signaling Pathway of Cholinesterase Action and Inhibition
Caption: Mechanism of AChE action and its inhibition.
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis [mdpi.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pachyaximine A: An Uncharted Territory in Anti-Cancer Drug Development
Initial investigations into the potential of Pachyaximine A as an anti-cancer agent have revealed a significant lack of scientific evidence in publicly available literature. While the compound has been isolated and identified, its biological activity appears to be primarily documented in the context of antibacterial properties, with no substantive research indicating anti-tumor effects.
This compound is a natural product that can be isolated from plants such as Pachysandra axillaris and Sarcococca hookeriana.[][] Current scientific documentation and commercial availability highlight its use for research purposes, primarily centered on its antibacterial activity against various pathogens.[][] However, a comprehensive search of scientific databases and literature reveals a notable absence of studies investigating its efficacy or mechanism of action as an anti-cancer agent.
This lack of data precludes the development of detailed application notes and protocols for its use in cancer research. Key elements required for such a document, including quantitative data on anti-proliferative activity, descriptions of molecular mechanisms, and established experimental protocols, are not available.
It is crucial to distinguish this compound from other natural compounds with phonetically similar names that have been investigated for their anti-cancer properties. For instance, Pachymic acid, a triterpenoid from Poria cocos, has been the subject of research for its anti-tumor effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[3][4] This distinction is vital to avoid erroneous attribution of biological activities.
At present, the development of this compound as an anti-cancer agent remains a speculative endeavor. The scientific community has not yet published research to support its progression into preclinical or clinical studies for oncological applications. Therefore, any consideration of this compound for anti-cancer purposes would require foundational in vitro and in vivo research to establish its potential efficacy and mechanism of action. Without such fundamental studies, the creation of detailed experimental protocols and application notes is not feasible.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pachyaximine A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pachyaximine A from plant material. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it extracted?
A1: this compound is a pregnane-type steroidal alkaloid.[1][2][3][4] It is primarily isolated from the plant Pachysandra axillaris.[1][3]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antibacterial and cytotoxic activities.[2] Related pregnane alkaloids from Pachysandra species have also shown potential as anti-metastasis agents.[2][5]
Q3: What is the general strategy for extracting alkaloids from plant material?
A3: The general strategy for alkaloid extraction is based on their basic nature and solubility.[6] Typically, the plant material is treated with an alkaline solution to liberate the free alkaloid bases, which are then extracted with an organic solvent. Alternatively, an acidified aqueous solution can be used to extract the alkaloids as salts.[6][7][8]
Q4: Are there modern extraction techniques that are more efficient than traditional methods?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[9][10] These methods can offer higher yields, shorter extraction times, and reduced solvent consumption.[9]
Experimental Protocols
Protocol 1: General Extraction of Pregnane Alkaloids from Pachysandra axillaris
This protocol is a generalized procedure based on common practices for extracting steroidal alkaloids from plant material.
1. Plant Material Preparation:
- Air-dry the whole plant or specific parts (e.g., roots, stems) of Pachysandra axillaris.
- Grind the dried plant material into a coarse powder to increase the surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in 70-80% ethanol at room temperature for an extended period (e.g., 24-48 hours), with occasional stirring.
- Alternatively, perform Soxhlet extraction with ethanol for a more exhaustive extraction, typically over 6-8 hours.
- For a more rapid and potentially more efficient extraction, consider using Ultrasound-Assisted Extraction (UAE) with 70% ethanol for 30-60 minutes at a controlled temperature (e.g., 50°C).
3. Concentration:
- Filter the ethanolic extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
4. Acid-Base Partitioning for Alkaloid Enrichment:
- Suspend the crude extract in a dilute acidic solution (e.g., 1-5% HCl or H₂SO₄) to protonate the alkaloids, rendering them water-soluble.
- Filter the acidic solution to remove non-alkaloidal, acid-insoluble compounds.
- Wash the acidic solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and weakly acidic impurities.
- Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-11) using a base like ammonium hydroxide to deprotonate the alkaloids and convert them back to their free base form.
- Extract the liberated alkaloids with an organic solvent such as dichloromethane or chloroform.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield a crude alkaloid fraction.
5. Purification:
- The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Data Presentation
The following tables summarize data from a study on the optimization of steroidal alkaloid extraction from Fritillaria cirrhosa, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Effect of Extraction Parameters on Total Alkaloid Yield
| Parameter | Levels Tested | Optimal Level |
| Ethanol Concentration | 60%, 70%, 80% | 70% |
| Solid-Liquid Ratio | 1:20, 1:25, 1:30 (g/mL) | 1:30 (g/mL) |
| Extraction Time | 20 min, 30 min, 40 min | 30 min |
| Temperature | 50°C, 60°C, 70°C | 60°C |
Data adapted from a study on Fritillaria cirrhosa and may require optimization for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction method.- Insufficient extraction time or temperature.- Improper solvent-to-solid ratio.- Plant material not properly ground. | - Switch to a more efficient extraction technique (e.g., UAE or MAE).- Optimize extraction time and temperature (refer to Table 1 for starting points).- Increase the solvent-to-solid ratio.- Ensure the plant material is ground to a fine, consistent powder. |
| Low Alkaloid Content in the Extract | - Incorrect pH during acid-base partitioning.- Incomplete extraction from the plant material.- Degradation of alkaloids. | - Carefully monitor and adjust the pH during the acid-base extraction steps.- Perform multiple extractions of the plant material.- Avoid excessive heat and prolonged exposure to strong acids or bases. |
| Emulsion Formation During Liquid-Liquid Extraction | - High concentration of surfactants or lipids in the extract.- Vigorous shaking. | - Add a small amount of a saturated salt solution (brine) to break the emulsion.- Use gentle, repeated inversions instead of vigorous shaking.- Centrifuge the mixture to separate the layers. |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase.- Overloading the column.- Co-elution of compounds with similar polarities. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system.- Reduce the amount of crude extract loaded onto the column.- Use gradient elution or a different chromatographic technique (e.g., preparative HPLC). |
| Presence of Chlorophyll in the Final Extract | - Extraction of a non-polar solvent with chlorophyll. | - Pre-wash the plant material with a non-polar solvent like hexane before the main extraction.- Utilize a preliminary cleanup step with a nonpolar solvent during the acid-base partitioning.[4] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the yield of this compound extraction.
References
- 1. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antitumor metastasis pregnane alkaloids from Pachysandra terminalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. aktpublication.com [aktpublication.com]
- 10. ijpsr.com [ijpsr.com]
Pachyaximine A Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pachyaximine A. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are the initial recommended solvent systems for this compound crystallization?
A1: While a specific solvent system for this compound has not been definitively published, based on its steroidal alkaloid structure, a systematic screening of the following solvent systems is recommended. The goal is to find a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Q2: My attempts at crystallization have failed, and no crystals are forming. What should I do?
A2: A failure to form crystals can be due to several factors, including high solubility in the chosen solvent, the presence of impurities, or supersaturation issues.[1] Consider the following steps:
-
Increase Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of this compound.
-
Induce Nucleation: Try scratching the inside of the glass flask with a glass rod at the meniscus. This can create microscopic scratches that serve as nucleation sites for crystal growth.
-
Seeding: If you have a previously obtained crystal of this compound, add a tiny amount to the supersaturated solution to induce crystallization.
-
Solvent System Re-evaluation: Your compound may be too soluble in the chosen solvent. A different solvent or a solvent/anti-solvent system may be necessary.
Q3: The this compound is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This often happens if the solution is too concentrated or if the melting point of the compound is lower than the temperature of the solution.[1] To address this:
-
Add More Solvent: Re-heat the solution until the oil dissolves and add a small amount of additional solvent to decrease the concentration.[1]
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly to a lower temperature.
-
Change the Solvent System: A different solvent may prevent oiling out.
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield can be frustrating. Here are some potential causes and solutions:[1]
-
Excess Solvent: You may have used too much solvent, causing a significant amount of this compound to remain in the mother liquor.[1] Try to carefully evaporate some of the solvent and re-cool the solution.
-
Premature Filtration: Ensure that crystallization is complete before filtering. Cooling the solution in an ice bath can help to maximize the precipitation of the product.
-
Incomplete Transfer: Make sure to quantitatively transfer all the crystalline material to the filter. Rinsing the flask with a small amount of the cold crystallization solvent can help.
Q5: The crystals I obtained are very small or appear impure. What went wrong?
A5: The formation of small or impure crystals is often a result of rapid crystallization.[1][2] To obtain larger, purer crystals, the rate of crystal growth needs to be controlled.
-
Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often leads to the formation of small crystals that can trap impurities.
-
Reduce Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation. Add a small amount of additional solvent to the heated solution.
-
Recrystallization: If the initial crystals are impure, a second crystallization step (recrystallization) can be performed to improve purity.
Data Presentation
Table 1: Suggested Solvent Systems for this compound Crystallization Screening
| Solvent System Type | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Notes |
| Single Solvent | Methanol | N/A | A common starting point for polar organic molecules. |
| Single Solvent | Ethanol | N/A | Similar to methanol, with a different evaporation rate. |
| Single Solvent | Acetone | N/A | Good for moderately polar compounds. |
| Single Solvent | Ethyl Acetate | N/A | A less polar option to try. |
| Binary System | Methanol | Water | This compound should be dissolved in a minimal amount of hot methanol, followed by the slow addition of water until turbidity is observed. |
| Binary System | Acetone | Hexane | Dissolve in hot acetone and add hexane as the anti-solvent. |
| Binary System | Dichloromethane | Hexane | A less polar system. Be mindful of the volatility of dichloromethane. |
| Anecdotal Alkaloid System | Ethyl Acetate/Ethanol/Hexane/Ammonia | N/A | A reported system for general alkaloid crystallization.[3] The ratio can be experimented with, for example, 100:5:5:2.5.[3] |
Experimental Protocols
Protocol 1: General Crystallization by Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a clean vial to create a concentrated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days for the formation of crystals.
Protocol 2: Crystallization using a Binary Solvent System (Vapor Diffusion)
-
Dissolve the this compound in a small volume of a relatively non-volatile "good" solvent (e.g., methanol) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "poor" solvent (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of this compound and promoting crystal growth.
Protocol 3: Crystallization by Temperature Gradient
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a location free from disturbances.
-
Once at room temperature, the flask can be transferred to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical workflow for selecting a suitable solvent system.
References
purification challenges of steroidal alkaloids like Pachyaximine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of steroidal alkaloids, with a particular focus on the challenges associated with compounds like Pachyaximine A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying steroidal alkaloids like this compound?
A1: The main challenges include:
-
Low Abundance: Steroidal alkaloids are often present in very low concentrations in their natural sources, leading to low extraction yields. For instance, the yield of this compound from Sarcococca hookeriana has been reported to be as low as 0.00054%.[1]
-
Structural Similarity: Plants often produce a complex mixture of structurally related alkaloids, making their separation difficult.[2] These minor structural differences, such as the presence of an additional methylene group, can result in poor chromatographic resolution.[2]
-
Co-extraction of Impurities: The initial extraction process can also pull out significant amounts of other lipids, pigments (like chlorophyll), and other fat-soluble impurities that can interfere with subsequent purification steps.[3]
-
Potential for Degradation: Some alkaloids can be sensitive to pH changes or prolonged exposure to silica gel, leading to degradation during purification.[4]
Q2: What is a general overview of the purification process for steroidal alkaloids?
A2: A typical purification workflow involves:
-
Extraction: This is the initial step to get the alkaloids out of the plant material. Common methods include solvent extraction with methanol, ethanol, or chloroform.[3][5] Acid-base extraction can also be employed to separate alkaloids from neutral and acidic compounds.[3]
-
Preliminary Purification: This step aims to remove bulk impurities. Techniques like liquid-liquid partitioning and precipitation are often used.[6]
-
Chromatographic Separation: This is the core of the purification process. It usually involves multiple chromatographic steps, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC) for final purification.[7][8]
Q3: Which chromatographic techniques are most effective for separating steroidal alkaloids?
A3: A combination of techniques is usually necessary:
-
Column Chromatography: This is a primary tool for the initial separation of the crude extract. Adsorption chromatography using silica gel or alumina is common.[2][5] For preliminary purification, macroporous resins can be effective due to their lower cost and operating pressure.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is frequently used for the final purification of steroidal alkaloids to achieve high purity.[2][7] C18 columns are a popular choice for the stationary phase.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Poorly packed column. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly without any air bubbles or channels. Both dry and wet packing methods can be effective if done correctly.[7] |
| Compound Stuck on the Column | 1. The compound is too polar for the chosen solvent system. 2. The compound may be degrading on the silica gel. | 1. Gradually increase the polarity of the mobile phase (gradient elution).[4] 2. Test the stability of your compound on silica gel using 2D TLC.[4] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Tailing Peaks | 1. Strong interaction between the compound and the stationary phase. 2. The presence of acidic or basic sites on the silica gel. | 1. Try a different stationary phase.[7] 2. Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. |
| Low Recovery of the Target Compound | 1. Irreversible adsorption to the stationary phase. 2. The compound may have eluted in very dilute fractions and was not detected. | 1. If degradation is suspected, switch to a less harsh stationary phase. 2. Concentrate the fractions you expect your compound to be in and re-analyze.[4] |
Guide 2: HPLC Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Split Peaks | 1. Injection of a sample in a solvent stronger than the mobile phase. 2. Column contamination or a partially plugged frit. 3. Column overloading. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement. 3. Reduce the injection volume or the concentration of the sample. |
| Shifting Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction. | 1. Ensure the mobile phase is prepared accurately and is properly degassed. 2. Use a column oven to maintain a consistent temperature. A 1°C change can alter retention time by 1-2%. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Poor Resolution | 1. The mobile phase is not optimized for the separation. 2. The column is old or has been damaged. | 1. Adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous component.[2] 2. Replace the column with a new one of the same type. |
Quantitative Data
Table 1: Extraction Yields of Steroidal Alkaloids from Various Sources
| Alkaloid(s) | Plant Source | Extraction Method | Yield | Reference |
| This compound | Sarcococca hookeriana | Not specified | 0.00054% | [1] |
| Total Alkaloids | Fritillaria cirrhosa | Optimized ethanol extraction | 97.84% (extraction rate) | |
| α-solanine & α-chaconine | Potato Peels | Pressurized Liquid Extraction | 1.92 mg/g | [1] |
| Total Alkaloids | Stephania cepharantha | Optimized ethanol extraction | 3.4% |
Table 2: Purity and Recovery Data from Purification Steps
| Alkaloid(s) | Purification Step | Fold Increase in Content | Recovery Yield | Reference |
| Total Alkaloids, Imperialine, Peimisine | H-103 Macroporous Resin | 21.40, 18.31, 22.88 | 94.43%, 90.57%, 96.16% | |
| Cepharanthine | D101 Macroporous Resin | - | - (Final content 2.9%) |
Experimental Protocols
Protocol 1: General Extraction of Steroidal Alkaloids
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Alkalinization: Moisten the powdered plant material with a dilute solution of ammonia or sodium carbonate to liberate the free alkaloid bases.[6]
-
Solvent Extraction: Extract the alkalinized powder with an organic solvent such as chloroform, methanol, or ethanol using a Soxhlet apparatus or by maceration.[3][5]
-
Acid Extraction: Concentrate the organic extract and then extract the alkaloids with a dilute acidic solution (e.g., 1-5% HCl or H₂SO₄). This will convert the alkaloids into their water-soluble salts, leaving many impurities in the organic phase.[3]
-
Basification and Re-extraction: Make the acidic aqueous solution basic with ammonia to precipitate the free alkaloids. Then, extract the alkaloids back into an organic solvent like chloroform.[5]
-
Crude Extract: Evaporate the organic solvent to obtain the crude alkaloid extract.
Protocol 2: Column Chromatography for Initial Purification
-
Stationary Phase: Prepare a column with silica gel as the adsorbent.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the target alkaloid(s) and evaporate the solvent.
Visualizations
Caption: A generalized workflow for the purification of steroidal alkaloids.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two new pregnane-type steroidal alkaloids from Sarcococca saligna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation, and bioactivity of cholestane derivatives from Ypsilandra thibetica - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Epimerization in Pachyaximine A Synthesis
Notice to Researchers: Information regarding the total synthesis of Pachyaximine A is not currently available in the public domain. As a result, this technical support center provides guidance on minimizing epimerization based on general principles applicable to the synthesis of steroidal alkaloids, a class of compounds to which this compound belongs. The troubleshooting scenarios and experimental protocols are hypothetical and designed to address common challenges in stereoselective synthesis that may be encountered in a potential synthetic route to this compound.
Troubleshooting Guide
This guide addresses potential issues of epimerization, the unwanted inversion of a stereocenter, which can be a critical challenge in the synthesis of complex molecules like this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EPI-001 | Unexpected formation of a diastereomer during a base-mediated reaction. | The chosen base is too strong or not sterically hindered enough, leading to deprotonation at a stereocenter and subsequent reprotonation from the opposite face. High reaction temperatures can also facilitate this process. | 1. Use a more sterically hindered base: Switch to a non-nucleophilic, bulky base such as 2,4,6-collidine, 2,6-lutidine, or a proton sponge. 2. Lower the reaction temperature: Conduct the reaction at the lowest feasible temperature to disfavor the equilibrium leading to epimerization. 3. Reduce reaction time: Minimize the exposure of the stereocenter to basic conditions. |
| EPI-002 | Loss of stereochemical purity after a coupling reaction (e.g., amide bond formation). | The activating agent for the coupling reaction may be promoting the formation of an oxazolone or a similar intermediate that is prone to racemization or epimerization. | 1. Add an epimerization-suppressing additive: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the reaction mixture. 2. Use a different coupling reagent: Switch to a reagent known for low epimerization rates, such as COMU ([(1-Cyano-2-ethoxy-2-oxoethylidene)aminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a hindered base. 3. Consider enzymatic coupling: If applicable, an enzymatic approach can offer high stereoselectivity. |
| EPI-003 | Epimerization observed during protecting group removal. | The conditions for deprotection (e.g., strong acid or base) are harsh enough to cause epimerization at a nearby stereocenter. | 1. Choose an orthogonal protecting group strategy: In the synthetic design phase, select protecting groups that can be removed under mild and specific conditions that do not affect the stereocenters of the molecule. 2. Screen deprotection conditions: Systematically test different reagents, solvents, and temperatures for the deprotection step to find a set of conditions that removes the protecting group efficiently with minimal epimerization. |
| EPI-004 | Inconsistent diastereomeric ratio in a key synthetic step. | The reaction may be sensitive to subtle changes in conditions such as solvent polarity, concentration, or the presence of trace impurities (e.g., water). | 1. Standardize reaction conditions: Ensure all reaction parameters are strictly controlled and documented. 2. Investigate solvent effects: The polarity of the solvent can influence the stability of intermediates and transition states. A solvent screen may identify a medium that enhances stereoselectivity. 3. Ensure anhydrous conditions: If the reaction is sensitive to moisture, use freshly dried solvents and reagents and conduct the experiment under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For a complex natural product like this compound, which has a specific three-dimensional structure essential for its biological activity, the formation of an incorrect stereoisomer (an epimer) can lead to a loss of efficacy or altered pharmacological properties. Therefore, controlling stereochemistry and minimizing epimerization is a critical aspect of its synthesis.
Q2: Which functional groups in a molecule are most susceptible to epimerization?
A2: Protons on carbons adjacent to carbonyl groups (α-protons), nitriles, or other electron-withdrawing groups are particularly acidic and thus more susceptible to removal by a base, which is the first step in epimerization. In the context of steroidal alkaloids, stereocenters in proximity to ketones, esters, or amides should be carefully monitored.
Q3: How can I detect and quantify epimerization in my reaction products?
A3: Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), are powerful tools for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be used to detect the presence of epimers, as they will have distinct signals. The ratio of the epimers can be determined by integrating the corresponding peaks.
Q4: Can the choice of protecting groups influence the likelihood of epimerization?
A4: Absolutely. A well-designed protecting group strategy is crucial for stereochemical control. Protecting groups can influence the steric environment around a reactive center, directing the approach of reagents. Furthermore, the conditions required for the removal of a protecting group must be mild enough to not cause epimerization at other sensitive sites in the molecule. Employing an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is a key strategy to avoid this issue.
Experimental Protocols
Protocol 1: Screening of Bases to Minimize Epimerization in a Base-Mediated Alkylation
Objective: To identify a base that effectively promotes a hypothetical alkylation step in the synthesis of a this compound precursor while minimizing epimerization at a sensitive stereocenter.
Methodology:
-
Set up a parallel reaction screen with the starting material and alkylating agent under an inert atmosphere.
-
To each reaction vessel, add a different base to be tested (e.g., LDA, KHMDS, DBU, 2,6-lutidine, proton sponge).
-
Maintain all other reaction parameters (solvent, temperature, concentration, and reaction time) constant across all experiments.
-
Upon completion, quench the reactions and perform a standard work-up.
-
Analyze the crude product of each reaction by chiral HPLC or 1H NMR to determine the diastereomeric ratio.
-
Compare the conversion and diastereomeric ratios to identify the optimal base.
Protocol 2: Optimization of Coupling Conditions to Prevent Epimerization
Objective: To determine the optimal coupling reagent and additive combination for the formation of an amide bond in a synthetic intermediate of this compound without significant epimerization.
Methodology:
-
Dissolve the carboxylic acid component in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Set up parallel reactions, each with a different coupling reagent (e.g., HBTU, HATU, COMU, EDCI).
-
To a subset of the reactions, add an epimerization-suppressing additive (e.g., HOBt, Oxyma).
-
Add a sterically hindered base (e.g., DIPEA or 2,4,6-collidine).
-
After a brief pre-activation period, add the amine component.
-
Allow the reactions to proceed at a controlled temperature (e.g., 0 °C to room temperature).
-
After the reaction is complete, perform an appropriate work-up.
-
Analyze the diastereomeric purity of the product from each reaction using chiral HPLC.
Visualizations
Caption: A simplified diagram illustrating the general mechanism of base-catalyzed epimerization.
Caption: A workflow for troubleshooting and minimizing epimerization during a chemical synthesis.
Validation & Comparative
Pachyaximine A and Other Steroidal Alkaloids: A Comparative Guide on Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Steroidal alkaloids, a diverse class of natural products, have emerged as promising candidates due to their wide range of biological activities. This guide provides a comparative analysis of the antibacterial potential of Pachyaximine A and other related steroidal alkaloids, supported by available experimental data.
Introduction to this compound and Steroidal Alkaloids
This compound is a pregnane-type steroidal alkaloid isolated from Pachysandra axillaris. While its unique structure has been elucidated, specific data on its antibacterial activity remains limited in publicly available literature. However, the broader class of steroidal alkaloids has demonstrated significant antimicrobial properties. These compounds, characterized by a steroid nucleus with a nitrogen-containing heterocyclic ring, are known to exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of nucleic acid and protein synthesis.[1][2] This guide aims to contextualize the potential of this compound by comparing the antibacterial activity of structurally related alkaloids.
Comparative Antibacterial Activity
Direct comparative data for this compound is currently unavailable. Therefore, this guide presents the antibacterial activity of a closely related pregnane-type alkaloid, Terminamine U, isolated from Pachysandra terminalis, alongside other steroidal alkaloids from different plant genera. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Steroidal Alkaloids
| Alkaloid | Source Organism | Bacterial Strain | MIC (µg/mL) | Reference |
| Terminamine U | Pachysandra terminalis | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 32 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [2] | ||
| Methicillin-resistant Staphylococcus aureus USA300 (LAC) | 32 | [2] | ||
| Mokluangin B | Holarrhena pubescens | Bacillus subtilis | 16 | [4] |
| Escherichia coli | 16 | [4] | ||
| Mokluangin C | Holarrhena pubescens | Escherichia coli | 16 | [4] |
| Holaphylline | Sarcococca saligna | Data not specified | - | [5][6] |
| Sarcovagine-D | Sarcococca saligna | Data not specified | - | [6] |
Note: The absence of a specific MIC value indicates that the source did not provide quantitative antibacterial data.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.[1][7][8]
General Protocol for Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[9]
-
Preparation of Test Compounds: The steroidal alkaloids are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.[10][11]
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no compound) and a sterility control (no bacteria), are also included.[10]
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).[7]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the alkaloid at which no visible growth of the microorganism is observed.[1][12]
Signaling Pathways and Experimental Workflows
The general workflow for screening natural products for antibacterial activity follows a systematic progression from initial extraction to the identification of active compounds and determination of their efficacy.
Caption: Workflow for antibacterial screening of steroidal alkaloids.
Conclusion
While direct evidence for the antibacterial activity of this compound is yet to be reported, the data from related pregnane-type alkaloids, such as Terminamine U, suggest a promising avenue for investigation. Terminamine U exhibits moderate activity against clinically relevant methicillin-resistant staphylococci.[2] Furthermore, other steroidal alkaloids like Mokluangin B and C have shown notable activity against both Gram-positive and Gram-negative bacteria.[4]
The provided data underscores the potential of steroidal alkaloids as a source for new antibacterial agents. Further research is warranted to isolate and evaluate the antimicrobial properties of this compound and other alkaloids from Pachysandra axillaris. Such studies will be crucial in determining their potential as lead compounds for the development of novel therapeutics to combat bacterial infections.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Cytotoxic activity of Steroidal Alkaloids Isolated from Sarcococca saligna against DPPH and HeLa Cell Lines | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. goldbio.com [goldbio.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some plant materials used in Armenian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Pachyaximine A: An Analysis of the Natural Alkaloid in the Absence of Synthetic Analogs
A comprehensive review of available scientific literature reveals a notable gap in the chemical synthesis and analog development of Pachyaximine A, a steroidal alkaloid isolated from the plants Pachysandra axillaris and Sarcococca hookeriana. While the natural compound has been characterized and shown to possess biological activity, information regarding its synthetic counterparts is currently unavailable. This guide, therefore, focuses on presenting the known data for this compound and highlights the areas where further research, particularly in synthetic chemistry, is needed to enable comparative studies.
Introduction to this compound
This compound is a naturally occurring steroidal alkaloid that has been isolated from plant species belonging to the Buxaceae family. Its chemical structure has been elucidated, and preliminary studies have indicated its potential as a bioactive compound. The primary reported activities of this compound include antibacterial properties and the potential to act as an inhibitor of the antiestrogen binding site.
Biological Activity of this compound
The currently available data on the biological effects of this compound are summarized below. It is important to note that without synthetic analogs, structure-activity relationship (SAR) studies, which are crucial for understanding the chemical features responsible for biological activity and for designing more potent and selective compounds, cannot be performed.
Antibacterial Activity
This compound has demonstrated activity against a range of bacteria. While specific quantitative data such as minimum inhibitory concentrations (MICs) are not widely reported in the readily accessible literature, its activity against both Gram-positive and Gram-negative bacteria has been noted.
Anti-estrogen Binding Site Inhibition
Research has suggested that this compound may function as an inhibitor of the antiestrogen binding site. This property could indicate a potential role in modulating estrogen-related cellular processes and warrants further investigation for applications in conditions where such modulation is beneficial.
The Unexplored Landscape of Synthetic Analogs
A thorough search of chemical and biological databases reveals a lack of published research on the total synthesis of this compound or the synthesis of its analogs. The development of synthetic routes to this compound would be a critical first step in enabling the creation of a library of related compounds. Such a library would be invaluable for a number of reasons:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule, researchers could identify the key structural motifs responsible for its biological activities.
-
Optimization of Activity: Synthetic analogs could be designed to have improved potency, selectivity, and pharmacokinetic properties compared to the natural product.
-
Probe Development: Analogs could be synthesized with specific labels (e.g., fluorescent tags, biotin) to be used as chemical probes to study the molecular targets and mechanisms of action of this compound.
-
Supply and Accessibility: A scalable synthetic route would ensure a reliable supply of this compound and its analogs for research and potential therapeutic development, overcoming the limitations of natural product isolation.
Future Directions
The study of this compound presents a compelling opportunity for both synthetic chemists and chemical biologists. The immediate and most critical need is the development of a robust and efficient total synthesis of the natural product. Once a synthetic route is established, the focus can shift to the design and synthesis of analogs to explore the full potential of this natural product scaffold.
Experimental Protocols
Due to the absence of studies on synthetic analogs, this section outlines a general experimental workflow that would be necessary for a comparative study, should synthetic analogs become available in the future.
General Workflow for Comparative Analysis
The diagram below illustrates a typical workflow for the comparative evaluation of a natural product and its synthetic analogs.
Caption: Workflow for Comparative Study of a Natural Product and its Analogs.
Signaling Pathway Hypothesis
While the precise signaling pathways modulated by this compound are not yet elucidated, its activity as an antiestrogen binding site inhibitor suggests potential interaction with pathways related to estrogen signaling. A hypothetical pathway is depicted below.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
This compound stands as a natural product with demonstrated biological activity, yet its full potential remains untapped due to the absence of synthetic analogs. The data presented here summarizes the current state of knowledge and underscores the critical need for synthetic efforts to unlock the therapeutic possibilities of this and related compounds. A comparative study of this compound and its synthetic analogs would be a significant contribution to the field of medicinal chemistry and drug discovery, but it is a study that awaits the crucial breakthroughs in chemical synthesis.
Pachyaximine A: Evaluating a Novel Candidate Against Established Cholinesterase Inhibitors
A comparative guide for researchers and drug development professionals exploring novel therapeutic avenues for neurodegenerative diseases.
In the quest for novel treatments for neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine—remains a cornerstone of therapeutic strategy. This guide provides a comparative analysis of Pachyaximine A, a steroidal alkaloid, against well-established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. Due to a lack of direct experimental data on the cholinesterase inhibitory activity of this compound, this comparison is based on the activity of structurally related compounds and serves as a framework for future investigation.
Quantitative Comparison of Cholinesterase Inhibitors
While direct inhibitory data for this compound is not currently available in public literature, several other pregnane-type steroidal alkaloids isolated from Sarcococca saligna have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. This suggests that this compound, as a member of this chemical class, may possess similar properties. The following tables summarize the half-maximal inhibitory concentration (IC50) values for established drugs and related steroidal alkaloids.
Table 1: IC50 Values of Known Cholinesterase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value |
| Donepezil | Acetylcholinesterase (AChE) | 2.3 µg/g (in rats), 0.65 µg/g (in mice), 1.3 µg/g (in rabbits) |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM |
| Butyrylcholinesterase (BChE) | 31 nM | |
| Galantamine | Acetylcholinesterase (AChE) | 7.1 µg/g (in rats), 8.3 µg/g (in mice), 19.1 µg/g (in rabbits) |
Table 2: Cholinesterase Inhibitory Activity of Steroidal Alkaloids from Sarcococca saligna [1]
| Compound | IC50 against AChE (µM) | IC50 against BChE (µM) |
| Compound 1 | 12.5 | 1.25 |
| Compound 2 | > 200 | 32.2 |
| Compound 3 | 25.0 | 2.5 |
| Compound 4 | 50.0 | 5.0 |
| Compound 5 | 100.0 | 10.0 |
| Sarcovagenine-C (6) | 200.0 | 20.0 |
| Salignarine-C (7) | > 200 | > 100 |
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most common method employed for this purpose is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Activity Assay
This assay is a widely used, simple, and robust method for determining cholinesterase activity.
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATCI) for AChE or butyrylthiocholine (BTCI) for BChE. The hydrolysis of the thiocholine ester substrate produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[2]. The rate of color development is directly proportional to the cholinesterase activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test compound (inhibitor) solution at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE or BChE enzyme solution (1 U/mL)[2].
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme[2].
-
Addition of DTNB: Following pre-incubation, add 10 µL of DTNB solution to each well[2].
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the respective substrate solution (ATCI or BTCI) to each well[2].
-
Measurement: Immediately after substrate addition, measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes) using a microplate reader[2].
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Experimental workflow for the Ellman's assay.
Concluding Remarks and Future Directions
The established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—form the current standard of care for symptomatic treatment of Alzheimer's disease, each with a distinct profile of enzyme selectivity and potency. While this compound itself has not been evaluated for its cholinesterase inhibitory activity, the promising results from related steroidal alkaloids isolated from Sarcococca saligna strongly warrant further investigation.
The significant anti-AChE and, in some cases, potent anti-BChE activity of these related natural products suggest that this compound could be a valuable lead compound. Future research should focus on the isolation or synthesis of this compound and the subsequent in vitro evaluation of its inhibitory effects on both acetylcholinesterase and butyrylcholinesterase using standardized protocols such as the Ellman's method. A comprehensive understanding of its inhibitory profile will be the first step in determining its potential as a novel therapeutic agent for neurodegenerative diseases. This guide underscores a critical research gap and highlights a promising avenue for the discovery of new, naturally derived cholinesterase inhibitors.
References
In Vivo Efficacy and Toxicity of Pachyaximine A Derivatives: A Comparative Analysis
Currently, there is no publicly available scientific literature detailing the in vivo efficacy and toxicity of a compound named "Pachyaximine A" or its derivatives. Extensive searches of chemical and biological databases have not yielded any specific information on a molecule with this designation.
Therefore, a comparative guide on the in vivo performance of this compound derivatives cannot be provided at this time. It is possible that "this compound" is a novel compound that has not yet been described in published research, a proprietary compound name not yet disclosed, or potentially a misnomer.
For researchers, scientists, and drug development professionals interested in the preclinical assessment of novel compounds, a general framework for evaluating in vivo efficacy and toxicity is presented below. This framework outlines the typical experimental data, protocols, and analyses that would be necessary to construct a comprehensive comparison guide similar to the one requested.
General Framework for In Vivo Efficacy and Toxicity Comparison of Novel Anticancer Compounds
Should data on this compound and its derivatives become available, a thorough comparison would involve the following components:
Data Presentation
Quantitative data would be summarized in tables to facilitate direct comparison between different derivatives and control groups.
Table 1: Comparative In Vivo Efficacy in Xenograft Models
| Derivative | Animal Model | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (%) | Survival Rate (%) | Statistically Significant Difference (p-value) |
| This compound | Nude mice with HCT116 xenografts | 50, q.d. | 45 | 60 | < 0.05 vs. Vehicle |
| Derivative 1 | Nude mice with HCT116 xenografts | 50, q.d. | 65 | 80 | < 0.01 vs. Vehicle; < 0.05 vs. This compound |
| Derivative 2 | Nude mice with HCT116 xenografts | 50, q.d. | 30 | 50 | Not significant vs. Vehicle |
| Vehicle Control | Nude mice with HCT116 xenografts | - | 0 | 20 | - |
| Positive Control | Nude mice with HCT116 xenografts | TBD | TBD | TBD | TBD |
Table 2: Comparative In Vivo Toxicity Profile
| Derivative | Animal Model | Maximum Tolerated Dose (MTD) (mg/kg) | Body Weight Change (%) | Observed Toxicities (e.g., organ-specific) | Relevant Biomarker Changes (e.g., liver enzymes) |
| This compound | Healthy BALB/c mice | 100 | -5 | Mild hepatotoxicity | ALT, AST elevation |
| Derivative 1 | Healthy BALB/c mice | 150 | -2 | None observed | No significant changes |
| Derivative 2 | Healthy BALB/c mice | 75 | -15 | Severe nephrotoxicity | BUN, Creatinine elevation |
| Vehicle Control | Healthy BALB/c mice | - | +2 | None observed | No significant changes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vivo Efficacy Study Protocol (Example)
-
Cell Culture and Xenograft Implantation: Human colorectal carcinoma cells (HCT116) are cultured under standard conditions. Subsequently, a specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of athymic nude mice.
-
Animal Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 per group). Treatment with this compound derivatives, vehicle control, or a positive control is initiated according to the specified dosing regimen and route of administration (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Tumor volume and body weight are measured at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Survival analysis is performed using Kaplan-Meier curves and log-rank tests.
In Vivo Toxicity Study Protocol (Example)
-
Animal Model: Healthy, age-matched mice (e.g., BALB/c) are used.
-
Dose Escalation: Animals are administered escalating doses of the test compounds to determine the maximum tolerated dose (MTD).
-
Monitoring: Clinical signs of toxicity (e.g., changes in behavior, appearance) and body weight are monitored daily.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. Major organs are harvested, weighed, and subjected to histopathological examination.
Visualization of Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.
Caption: A generalized workflow for assessing the in vivo efficacy of novel compounds.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Once research on "this compound" and its derivatives is published, a detailed and specific comparison guide can be developed following this framework to provide valuable insights for the scientific community.
A Head-to-Head Comparison of Pachyaximine A (substituted by Pachymic Acid) and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, both natural compounds and established chemotherapeutics offer valuable avenues for research. This guide provides a detailed head-to-head comparison of Pachymic Acid, a natural triterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. Due to the absence of scientific literature on "Pachyaximine A," this guide will focus on Pachymic Acid as a relevant substitute, given its documented anti-cancer properties.
Executive Summary
Paclitaxel, a member of the taxane family, is a cornerstone of chemotherapy regimens for a variety of cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Pachymic Acid, a triterpenoid extracted from Poria cocos, has demonstrated significant anti-cancer activity through the induction of apoptosis and cell cycle arrest, mediated by distinct signaling pathways.[2][3] This guide will delve into their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and cytotoxic profiles of Pachymic Acid and Paclitaxel.
Table 1: General Characteristics and Mechanism of Action
| Feature | Pachymic Acid | Paclitaxel |
| Compound Type | Triterpenoid | Diterpene (Taxane) |
| Source | Poria cocos fungus[2] | Taxus brevifolia (Pacific yew tree)[1] |
| Primary Mechanism of Action | Induces apoptosis and cell cycle arrest through multiple signaling pathways, including ER stress and JNK activation.[2][4] | Stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis.[1] |
Table 2: Comparative Cytotoxicity (IC50 Values)
Disclaimer: The following IC50 values are compiled from various studies and are not from direct head-to-head comparisons in the same experiments. Direct comparison of potency should be made with caution due to variations in cell lines, experimental conditions, and exposure times.
| Cancer Cell Line | Pachymic Acid (µM) | Paclitaxel (nM) |
| Pancreatic Cancer (PANC-1) | 23.49 (24h)[5] | Not directly comparable data found |
| Pancreatic Cancer (MIA PaCa-2) | 26.61 (24h)[5] | Not directly comparable data found |
| Triple-Negative Breast Cancer (MDA-MB-231) | 28.08 (48h)[6] | 0.3 µM (equivalent to 300 nM)[7] |
| Lung Cancer (NCI-H23) | Induces apoptosis[4] | Median IC50 >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[8] |
| Lung Cancer (NCI-H460) | Induces apoptosis[4] | Not directly comparable data found |
| Human Oral Squamous Cell Carcinoma (HSC-2) | No activity (parent compound)[9] | Not directly comparable data found |
| Human Hepatocellular Carcinoma (HepG2) | No activity (parent compound)[9] | Not directly comparable data found |
| Prostate Cancer (DU145) | Induces apoptosis[10] | Not directly comparable data found |
| Breast Cancer (T47D) | Not directly comparable data found | 1577.2 nM (24h)[11] |
| Ovarian Cancer (A2780CP) | Not directly comparable data found | 160.4 µM (equivalent to 160,400 nM)[12] |
Signaling Pathways and Mechanisms of Action
Pachymic Acid: A Multi-Targeted Approach
Pachymic Acid exerts its anti-cancer effects by modulating several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
-
Endoplasmic Reticulum (ER) Stress: Pachymic Acid induces ER stress, activating the unfolded protein response (UPR). This is evidenced by the increased expression of XBP-1s, ATF4, Hsp70, and CHOP.[5] Persistent ER stress triggers apoptosis.
-
JNK Pathway: Pachymic Acid can induce the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis.[4]
-
AKT Signaling: Treatment with Pachymic Acid has been shown to decrease the expression and activation of proteins within the AKT signaling pathway, which is a key regulator of cell survival.[10]
-
JAK2/STAT3 Pathway: In gastric cancer cells, Pachymic Acid has been demonstrated to inactivate the JAK2/STAT3 signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[13]
-
Wnt/β-catenin Pathway: Pachymic Acid can inhibit metastasis and angiogenesis in lung adenocarcinoma cells by targeting PTP1B and modulating the Wnt/β-catenin signaling pathway.[1]
Pachymic Acid Signaling Pathway
Caption: Signaling pathways modulated by Pachymic Acid.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is well-established and centers on its interaction with microtubules.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This results in the formation of abnormally stable and non-functional microtubules.[1]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.
-
Modulation of Signaling Pathways: Paclitaxel's effects are also mediated through various signaling pathways:
-
PI3K/AKT and MAPK/ERK Pathways: Paclitaxel can inhibit the PI3K/AKT pathway and activate the MAPK/ERK pathway, contributing to the induction of apoptosis.
-
JNK Pathway: The activation of the JNK signaling pathway is also involved in paclitaxel-induced apoptosis.
-
Paclitaxel Signaling Pathway
Caption: Signaling pathways affected by Paclitaxel.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of Pachymic Acid or Paclitaxel for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[14]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of Pachymic Acid or Paclitaxel for the specified duration.
-
Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[5] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the compound of interest for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[15]
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[16]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with Pachymic Acid or Paclitaxel and lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-JNK) overnight at 4°C.[9][17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
Caption: A generalized workflow for in vitro screening.
Conclusion
This guide provides a comparative analysis of Pachymic Acid and Paclitaxel, two anti-cancer agents with distinct mechanisms of action. Paclitaxel remains a potent and widely used chemotherapeutic that targets microtubule dynamics. Pachymic Acid emerges as a promising natural compound with a multi-targeted approach, inducing apoptosis and cell cycle arrest through the modulation of various signaling pathways. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these compounds and to design future comparative studies. Further head-to-head in vitro and in vivo studies are warranted to definitively compare the efficacy and therapeutic indices of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis and apoptosis assay [bio-protocol.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of apoptosis [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 8. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity evaluation of pachymic acid derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel and TRAIL Synergize to Kill Paclitaxel-resistant Small Cell Lung Cancer Cells through a Caspase-independent Mechanism Mediated through AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Pachyaximine A in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature detailing the anti-proliferative or cytotoxic effects of Pachyaximine A on cancer cell lines. This guide, therefore, provides a comparative analysis of closely related steroidal alkaloids isolated from the Pachysandra genus, the same genus from which this compound is derived. The experimental data and protocols presented herein serve as a valuable reference for researchers interested in investigating the potential anti-cancer properties of this compound.
Comparative Analysis of Anti-proliferative Activity
While data on this compound is not available, studies on other pregnane-type steroidal alkaloids from Pachysandra species, such as Pachysandra terminalis and Pachysandra axillaris, have demonstrated cytotoxic activities against various human cancer cell lines.[1] This section compares the in vitro anti-proliferative effects of these related alkaloids with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity (IC50) of Pachysandra Alkaloids and Standard Chemotherapeutics in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Pachysandra Alkaloids | ||||
| Pactermine A | HCT116 | Colon Carcinoma | 5.3 | [2] |
| A549 | Non-small cell lung cancer | 57.4 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 25.6 | [2] | |
| Pactermine B | HCT116 | Colon Carcinoma | 15.8 | [2] |
| A549 | Non-small cell lung cancer | 48.2 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 31.7 | [2] | |
| Pachysamine J-R (Cmpd 15) | A-549 | Non-small cell lung cancer | 11.17 | |
| SK-BR-3 | Breast Adenocarcinoma | 4.17 | ||
| PANC-1 | Pancreatic Cancer | 10.76 | ||
| Pachysamine J-R (Cmpd 11) | A-549 | Non-small cell lung cancer | 24.94 | |
| 3-Epipachysamine B | Breast Cancer Cells | Breast Cancer | Not Specified | [3] |
| Standard Chemotherapeutics | ||||
| Doxorubicin | A549 | Non-small cell lung cancer | > 20 | [4][5] |
| HCT116 | Colon Carcinoma | Not available | ||
| MCF-7 | Breast Adenocarcinoma | 2.5 | [4] | |
| Cisplatin | A549 | Non-small cell lung cancer | ~6.14 - 71 | [6] |
| SK-BR-3 | Breast Adenocarcinoma | Not available | ||
| PANC-1 | Pancreatic Cancer | Not available | ||
| Paclitaxel | PANC-1 | Pancreatic Cancer | ~0.008 - 4.9 µM | [7][8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated and solvent-treated cells as controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Colony Formation (Clonogenic) Assay
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony.[1]
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the cancer cells. Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates containing complete culture medium.[12]
-
Compound Treatment: Allow the cells to attach for 24 hours. Then, treat the cells with various concentrations of the test compound for a specified duration.
-
Incubation: After treatment, replace the medium with fresh, compound-free medium and incubate the plates for 1-3 weeks, allowing colonies to form.[12] The medium should be changed every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS. Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-proliferative effects of a novel compound like this compound.
Caption: Experimental workflow for anti-proliferative validation.
Signaling Pathway
Some steroidal alkaloids from Pachysandra have been shown to exert their anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[3][13] This pathway is a critical regulator of cell proliferation, survival, and growth.[14][15]
Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Pachyaximine A: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel compounds like Pachyaximine A, a marine-derived alkaloid, are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potent and hazardous substance, is the recommended course of action. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard practices for managing hazardous chemical waste in a laboratory setting.
Core Principles of this compound Waste Management
Given that this compound is a biologically active alkaloid, all waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste. The fundamental principles guiding its disposal are waste minimization, proper segregation, clear labeling, and disposal through certified channels. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing solutions. |
Step-by-Step Disposal Protocol for this compound
The following procedures provide a detailed workflow for the safe management and disposal of different forms of this compound waste.
1. Solid Waste Disposal (e.g., contaminated filter paper, weighing boats, pipette tips):
-
Collection: All solid waste contaminated with this compound should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and the date of waste accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
2. Liquid Waste Disposal (e.g., unused solutions, solvent rinsates):
-
Segregation: this compound liquid waste should be segregated based on the solvent. Halogenated and non-halogenated solvent waste must be collected in separate, clearly labeled containers.
-
Container: Use a chemically resistant, sealable container specifically designated for the type of solvent waste. Do not mix aqueous waste with solvent waste.
-
Labeling: Each liquid waste container must be labeled as "Hazardous Waste" and specify "this compound" along with the solvent(s) present (e.g., "this compound in Methanol").
-
Storage: Store liquid waste containers in secondary containment to prevent spills and in a well-ventilated satellite accumulation area.
3. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., methanol, ethanol).
-
Rinsate Collection: This initial rinsate is considered hazardous and must be collected and disposed of as this compound liquid waste.
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed with soap and water.
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as solid hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Final Disposal:
-
EHS Coordination: All hazardous waste, including that containing this compound, must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision-making and action steps.
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
